pep 2-8
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Overview
Description
Pep2-8 is a small peptide known for its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells, which in turn affects the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. High levels of LDL-C are a major risk factor for cardiovascular diseases. Pep2-8 has been identified as a potent inhibitor of the PCSK9/LDLR interaction, making it a promising candidate for therapeutic applications aimed at lowering LDL-C levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pep2-8 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for Pep2-8 are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. The use of automated peptide synthesizers can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pep2-8 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to PCSK9 and inhibit its interaction with LDLR .
Common Reagents and Conditions
The synthesis of Pep2-8 involves reagents such as protected amino acids, coupling agents (e.g., N,N’-diisopropylcarbodiimide), and deprotecting agents (e.g., trifluoroacetic acid). The conditions typically include room temperature for coupling reactions and slightly elevated temperatures for deprotection steps .
Major Products
The major product of the synthesis is the Pep2-8 peptide itself, which is characterized by its ability to inhibit PCSK9 and restore LDLR levels on liver cells .
Scientific Research Applications
Pep2-8 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Pep2-8 serves as a model compound for studying peptide-protein interactions and developing peptide-based inhibitors.
Biology: It is used to investigate the role of PCSK9 in cholesterol metabolism and cardiovascular diseases.
Medicine: Pep2-8 is being explored as a potential therapeutic agent for lowering LDL-C levels in patients with hypercholesterolemia. .
Mechanism of Action
Pep2-8 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLR. This binding prevents PCSK9 from promoting the degradation of LDLR, thereby allowing more LDLR to be recycled to the cell surface. As a result, the liver cells can remove more LDL-C from the bloodstream, leading to lower LDL-C levels. The binding of Pep2-8 to PCSK9 mimics the interaction of the epidermal growth factor-like repeat A (EGF-A) domain of LDLR with PCSK9, effectively competing with LDLR for PCSK9 binding .
Comparison with Similar Compounds
Pep2-8 is unique in its small size and defined mechanism of inhibition compared to other PCSK9 inhibitors. Similar compounds include:
Monoclonal antibodies: These are larger molecules that also inhibit PCSK9 but are more expensive and less convenient for patients.
Peptidomimetics: These are synthetic compounds designed to mimic the structure and function of peptides like Pep2-8 but may have different pharmacokinetic properties
Pep2-8 stands out due to its simplicity and effectiveness in inhibiting PCSK9, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZALWAWWEEDP-NXXUBLNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H110N16O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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